N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Overview
Description
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an oxolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride typically involves multiple steps. The initial step often includes the formation of the methoxy and methylphenyl groups, followed by the introduction of the oxolan-2-yl group. The reaction conditions may vary, but common reagents include methanol, methylphenyl bromide, and oxirane. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but on a much larger scale. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride include:
- Dichloroanilines
- Methoxyphenyl derivatives
- Oxolan-2-yl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-16-5-3-6-18(11-16)15-25-20-9-8-17(12-21(20)23-2)13-22-14-19-7-4-10-24-19;/h3,5-6,8-9,11-12,19,22H,4,7,10,13-15H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQUGIVFAPKTLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3CCCO3)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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